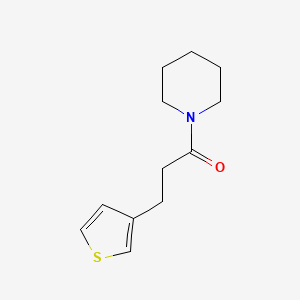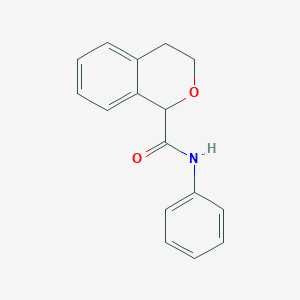
N,N-dimethyl-3-thiophen-3-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-thiophen-3-ylpropanamide, also known as DTPA, is a chemical compound that belongs to the class of thiophene derivatives. DTPA has been widely used in scientific research due to its unique chemical properties and potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-3-thiophen-3-ylpropanamide is not well understood, but it is believed to be related to its ability to interact with various biological targets, such as enzymes and receptors. N,N-dimethyl-3-thiophen-3-ylpropanamide has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important targets for the treatment of Alzheimer's disease.
Biochemical and physiological effects:
N,N-dimethyl-3-thiophen-3-ylpropanamide has been shown to exhibit several biochemical and physiological effects, including potent inhibitory activity against several enzymes, such as acetylcholinesterase and butyrylcholinesterase. N,N-dimethyl-3-thiophen-3-ylpropanamide has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-dimethyl-3-thiophen-3-ylpropanamide in lab experiments is its unique chemical properties, which make it a versatile building block for the synthesis of various biologically active compounds. However, one of the main limitations of using N,N-dimethyl-3-thiophen-3-ylpropanamide is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of N,N-dimethyl-3-thiophen-3-ylpropanamide in scientific research, including the development of new synthetic methods for the preparation of N,N-dimethyl-3-thiophen-3-ylpropanamide and its derivatives, the investigation of its potential applications in the development of new antimicrobial agents, and the exploration of its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.
In conclusion, N,N-dimethyl-3-thiophen-3-ylpropanamide is a unique chemical compound that has been widely used in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-3-thiophen-3-ylpropanamide can be achieved through several methods, including the reaction of 3-thiophenecarboxylic acid with N,N-dimethylpropan-1-amine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through column chromatography or recrystallization to obtain pure N,N-dimethyl-3-thiophen-3-ylpropanamide.
Applications De Recherche Scientifique
N,N-dimethyl-3-thiophen-3-ylpropanamide has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of N,N-dimethyl-3-thiophen-3-ylpropanamide is in the field of organic synthesis, where it has been used as a key building block for the synthesis of various biologically active compounds, such as antifungal and antibacterial agents.
Propriétés
IUPAC Name |
N,N-dimethyl-3-thiophen-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-10(2)9(11)4-3-8-5-6-12-7-8/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSXKAFJCNTNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-thiophen-3-ylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7500999.png)
![N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7501001.png)
![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501003.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7501016.png)


![azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7501031.png)
![N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501033.png)
![N-benzyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501044.png)

![3,5-dimethoxy-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7501059.png)

![(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B7501072.png)